molecular formula C14H27N3 B7557431 N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

Cat. No. B7557431
M. Wt: 237.38 g/mol
InChI Key: KIFNVBDWODOUAK-UHFFFAOYSA-N
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Description

N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine, also known as UMB 425, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of UMB 425 is a complex process that involves multiple steps and has been the focus of many studies.

Mechanism of Action

The exact mechanism of action of N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual activity may contribute to its antipsychotic and antidepressant effects. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has also been found to modulate glutamate transmission, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has been found to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in certain brain regions, which may contribute to its antipsychotic and antidepressant effects. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has several advantages for use in lab experiments. It has a high affinity for the dopamine D2 receptor and the serotonin 5-HT1A receptor, which makes it a useful tool for studying these neurotransmitter systems. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has also been found to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs used in research.
However, there are also limitations to using N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 in lab experiments. It has a short half-life, which makes it difficult to administer and study in animal models. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 also has a low bioavailability, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425. One area of interest is its potential in the treatment of drug addiction. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has been found to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential as a treatment for addiction in humans.
Another area of interest is the development of new derivatives of N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 with improved pharmacological properties. Researchers are exploring modifications to the chemical structure of N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 to enhance its activity at the dopamine D2 receptor and the serotonin 5-HT1A receptor, as well as to improve its bioavailability and half-life.
Conclusion:
In conclusion, N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The synthesis of N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 is a complex process that has been the focus of many studies. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has been found to have potential in the treatment of various disorders, including schizophrenia, depression, anxiety, and drug addiction. Further research is needed to fully understand its mechanism of action and to explore its potential as a treatment for these disorders.

Synthesis Methods

The synthesis of N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 involves a multistep process that begins with the reaction of 1-methylpiperidine with 2,3-dihydroxybenzaldehyde to form an imine intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with 2,3-dihydroxybenzoyl chloride to form the final product, N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425.

Scientific Research Applications

N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has been found to have potential pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects. It has been studied for its ability to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine 425 has also been investigated for its potential in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3/c1-16-9-5-12(6-10-16)15-13-7-11-17-8-3-2-4-14(13)17/h12-15H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFNVBDWODOUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCN3C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methylpiperidin-4-yl)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-amine

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